Säureblau 25

Übersicht

Beschreibung

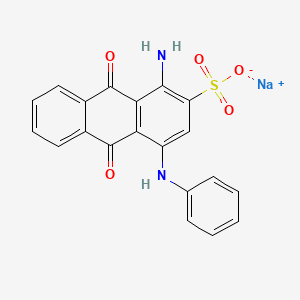

Säureblau 25: Es wird hauptsächlich zum Färben von Wolle, Seide und Mischgewebe sowie zum Färben von Leder, Papier, Cellulose und PC-Mischungen verwendet . Die Verbindung hat einen dunkelblauen Farbton und gehört zur Familie der Anthrachinonfarbstoffe .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Anthrachinonderivate beinhalten. Der primäre Syntheseweg beinhaltet die Sulfonierung von Anthrachinon, gefolgt von Aminierung und Anilinsubstitution. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schwefelsäure zur Sulfonierung und Ammoniak zur Aminierung .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Sulfonierungs- und Aminierungsverfahren. Die Reaktion wird in Reaktoren durchgeführt, in denen Anthrachinon mit Schwefelsäure behandelt wird, um Sulfonsäuregruppen einzuführen. Dies wird durch die Zugabe von Ammoniak und Anilin unter kontrollierten Temperatur- und Druckbedingungen gefolgt, um die Synthese abzuschließen .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Farbstoff kann mit starken Oxidationsmitteln oxidiert werden, was zum Abbau der Anthrachinonstruktur führt.

Reduktion: Reduktionsreaktionen können den Farbstoff in seine Leukoform umwandeln, die farblos ist.

Substitution: Die Sulfonsäuregruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in sauren Bedingungen.

Reduktion: Natriumdithionit oder Zinkstaub in alkalischen Bedingungen.

Substitution: Verschiedene Nucleophile in Gegenwart von Katalysatoren.

Hauptprodukte, die gebildet werden:

Oxidation: Abgebaute Anthrachinonderivate.

Reduktion: Leukoform von this compound.

Substitution: Derivate mit verschiedenen funktionellen Gruppen, die die Sulfonsäuregruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Biologie: Wird in Färbetechniken zur Visualisierung von biologischen Geweben und Zellen eingesetzt.

Medizin: Wird auf seine mögliche Verwendung in Arzneimittelverabreichungssystemen und als diagnostischer Farbstoff untersucht.

Industrie: Wird in der Textilindustrie zum Färben von Stoffen und in der Papierindustrie zum Färben von Papierprodukten verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen Substraten durch elektrostatische und Wasserstoffbrückenbindungen. Die Farbstoffmoleküle binden an die Substratoberflächen, was zur gewünschten Färbung oder Färbewirkung führt. Beim photokatalytischen Abbau wird der Farbstoff oxidativ abgebaut, wenn er Licht in Gegenwart eines Photokatalysators ausgesetzt wird .

Wissenschaftliche Forschungsanwendungen

Acid Blue 25 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying adsorption and photocatalytic degradation processes.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic dye.

Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products

Wirkmechanismus

Target of Action

Acid Blue 25, also known as anionic acid dye, is primarily targeted towards various materials such as wool, silk, mixed fabric, leather, paper, cellulose, and PC blends . It is extensively used in the textile industry for dyeing and printing these materials .

Mode of Action

The mode of action of Acid Blue 25 is based on its structure and chemical properties. It is an anthraquinone structure , which allows it to interact with its targets. The dye is water-soluble and anionic, which means it carries a negative charge . This property allows it to bind to the positively charged sites on the material, leading to the coloration of the material .

Biochemical Pathways

It’s known that the dye is used for adsorption research

Pharmacokinetics

It’s known that the dye is poorly soluble in water but soluble in solvents such as acetone and ethanol . This suggests that the dye’s bioavailability may be influenced by the solvent used.

Result of Action

The primary result of Acid Blue 25’s action is the coloration of the target material. The dye imparts a dark blue hue to the materials it interacts with . This coloration is the result of the dye binding to the material and remaining stable under various conditions.

Action Environment

The action of Acid Blue 25 can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Furthermore, the dye’s stability and efficacy can be influenced by the presence of other chemicals or substances in the environment.

Biochemische Analyse

Biochemical Properties

Acid Blue 25 plays a significant role in biochemical reactions, particularly in adsorption processes. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrogen bonding interactions. These interactions are crucial for the dye’s adsorption onto different substrates, such as agricultural wastes and synthetic adsorbents . The dye’s structure allows it to form stable complexes with proteins, which can be utilized in various biochemical assays and research applications.

Cellular Effects

Acid Blue 25 influences cellular processes by interacting with cell membranes and intracellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The dye can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, Acid Blue 25 can disrupt cellular metabolism by interfering with mitochondrial function and energy production.

Molecular Mechanism

The molecular mechanism of Acid Blue 25 involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Acid Blue 25 also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes, highlighting the dye’s potential as a biochemical tool for studying enzyme activity and gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid Blue 25 can change over time due to its stability and degradation. The dye is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to Acid Blue 25 can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure to the dye can result in oxidative damage and changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of Acid Blue 25 vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can induce toxic effects. Studies have shown that high doses of Acid Blue 25 can cause oxidative stress, inflammation, and tissue damage in animal models . These findings highlight the importance of dosage considerations when using Acid Blue 25 in research and industrial applications.

Metabolic Pathways

Acid Blue 25 is involved in various metabolic pathways, including those related to its degradation and detoxification. The dye interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues exposed to Acid Blue 25.

Transport and Distribution

The transport and distribution of Acid Blue 25 within cells and tissues are mediated by specific transporters and binding proteins. The dye can be actively transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport mechanisms of Acid Blue 25 is crucial for optimizing its use in various applications.

Subcellular Localization

Acid Blue 25 exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is essential for its role in biochemical assays and research, as it allows for precise manipulation of cellular processes and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acid Blue 25 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The primary synthetic route involves the sulfonation of anthraquinone followed by amination and aniline substitution. The reaction conditions typically include the use of sulfuric acid for sulfonation and ammonia for amination .

Industrial Production Methods: In industrial settings, the production of Acid Blue 25 involves large-scale sulfonation and amination processes. The reaction is carried out in reactors where anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups. This is followed by the addition of ammonia and aniline under controlled temperature and pressure conditions to complete the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Acid Blue 25 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the anthraquinone structure.

Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium dithionite or zinc dust in alkaline conditions.

Substitution: Various nucleophiles in the presence of catalysts.

Major Products Formed:

Oxidation: Degraded anthraquinone derivatives.

Reduction: Leuco form of Acid Blue 25.

Substitution: Derivatives with different functional groups replacing the sulfonic acid group.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Säureblau 7: Ein weiterer Anthrachinonfarbstoff mit ähnlichen Anwendungen, aber unterschiedlichem Farbton.

Säureblau 9: Bekannt für seine Verwendung in Lebensmittelfarben und hat eine andere Molekülstruktur.

Säureblau 62: Wird im Textilfärben mit einem anderen Blauton verwendet

Einzigartigkeit von Säureblau 25: this compound ist einzigartig aufgrund seines spezifischen Farbtons, seiner Löslichkeitseigenschaften und seiner weit verbreiteten Verwendung in verschiedenen Industrien. Seine Fähigkeit, mehrere chemische Reaktionen einzugehen, und seine Anwendungen in der wissenschaftlichen Forschung machen es zu einer vielseitigen Verbindung .

Eigenschaften

CAS-Nummer |

6408-78-2 |

|---|---|

Molekularformel |

C20H14N2NaO5S |

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |

InChI-Schlüssel |

IRVZVNPQWPCDAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6408-78-2 |

Piktogramme |

Irritant |

Synonyme |

1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)

![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)